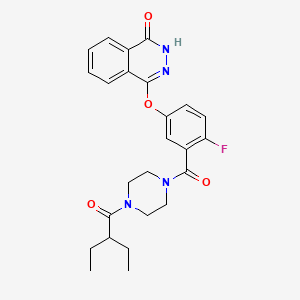

Phthalazine ketone derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H27FN4O4 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31) |

InChI Key |

IJSAVXZCXLCXRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F |

Origin of Product |

United States |

Synthetic Methodologies for Phthalazine Ketone Derivatives

Classical and Established Synthetic Routes to the Phthalazine (B143731) Ketone Core

The construction of the phthalazine ketone core is predominantly achieved through cyclocondensation reactions that form the characteristic bicyclic system. These methods often utilize readily available starting materials and have been refined over the years to improve yields and introduce molecular diversity.

Ring-Closing Reactions Involving Hydrazine (B178648) and Its Derivatives

The most prevalent and versatile approach to the phthalazinone skeleton involves the reaction of a suitable precursor bearing two electrophilic centers with hydrazine or its substituted derivatives. tubitak.gov.tr The nitrogen atoms of the hydrazine act as nucleophiles, attacking the electrophilic sites to form the di-nitrogen heterocycle.

A cornerstone in phthalazinone synthesis is the condensation of phthalic anhydride (B1165640) or its derivatives with hydrazine hydrate (B1144303). wikipedia.org This reaction typically proceeds by an initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group of the anhydride, followed by an intramolecular cyclization and dehydration to afford the phthalazinone ring. The reaction is often carried out in a suitable solvent like acetic acid. wikipedia.org The versatility of this method allows for the synthesis of a wide array of substituted phthalazinones by employing substituted phthalic anhydrides and hydrazine derivatives. tubitak.gov.trwikipedia.org

| Starting Material | Reagent | Product | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Phthalazin-1(2H)-one | wikipedia.org |

| 4-Chlorophthalic Anhydride | Methylhydrazine | 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione & 5-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | researchgate.net |

This table presents examples of phthalazinone synthesis starting from phthalic anhydrides.

Another widely employed classical route involves the cyclization of 2-acylbenzoic acids with hydrazine derivatives. wikipedia.org In this approach, the keto and carboxylic acid functionalities of the 2-acylbenzoic acid serve as the two electrophilic sites for the hydrazine to effect ring closure. This method provides a direct pathway to 4-substituted phthalazinones, where the substituent at the 4-position is determined by the acyl group of the starting benzoic acid. wikipedia.orgresearchgate.net The reaction is typically performed under reflux in a suitable solvent like ethanol (B145695). wikipedia.org

| Starting Material | Reagent | Product | Reference |

| 2-Aroylbenzoic Acid | Hydrazine Hydrate | 4-Aryl-1(2H)-phthalazinone | pjsir.org |

| 2-Nitro-5-chlorophenylhydrazine | Acylbenzoic Acids | 2-(2-Nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones | wikipedia.org |

| 2-(2-(4-methoxyphenyl)acetyl)benzoic acid | Hydrazine Hydrate | 4-(4-Methoxybenzyl)phthalazin-1(2H)-one | researchgate.net |

This table illustrates the synthesis of 4-substituted phthalazinones from 2-acylbenzoic acid precursors.

Substituted benzophenones can also serve as precursors for phthalazine derivatives. A notable method involves the oxidation of benzophenones with chromium(VI) oxide in a mixture of acetic anhydride and sulfuric acid, followed by cyclization of the resulting product with hydrazine hydrate. wikipedia.org This multi-step approach allows for the introduction of various substituents onto the phthalazine core, originating from the substituted benzophenone (B1666685) starting material.

Specific Synthesis of Phthalazine Ketone Derivative 2

A unique and elegant approach to a specific class of phthalazine ketones utilizes a Diels-Alder adduct as a key building block. This method offers access to structurally complex phthalazine derivatives that may not be readily accessible through classical routes.

Utilization of Dibenzobarallene (B7713695) as a Key Building Block

Dibenzobarallene, the Diels-Alder adduct of anthracene (B1667546) and maleic anhydride, serves as a valuable precursor for the synthesis of a unique phthalazine ketone derivative, herein designated as This compound . tubitak.gov.trresearchgate.net The synthesis of dibenzobarallene itself is a well-established reaction, typically achieved by refluxing anthracene and maleic anhydride in a high-boiling solvent such as xylene. tubitak.gov.trwikipedia.org

The subsequent reaction of dibenzobarallene with hydrazine hydrate in glacial acetic acid leads to the formation of This compound . tubitak.gov.trresearchgate.net This transformation involves the opening of the anhydride ring by hydrazine followed by an intramolecular cyclization to form the fused phthalazine ring system.

Synthesis of Dibenzobarallene (Precursor to this compound)

| Reactants | Conditions | Product | Reference |

| Anthracene, Maleic Anhydride | Reflux in xylene | Dibenzobarallene | tubitak.gov.trwikipedia.org |

This table outlines the synthesis of the key building block, dibenzobarallene.

Synthesis of this compound

| Starting Material | Reagent | Conditions | Product | Reference |

| Dibenzobarallene | Hydrazine Hydrate | Glacial Acetic Acid | This compound | tubitak.gov.trresearchgate.net |

This table details the specific synthesis of this compound from dibenzobarallene.

The structure of this compound is a rigid, polycyclic system, and its unique three-dimensional architecture makes it an interesting target for further chemical exploration and biological evaluation.

Subsequent Cyclization and Derivatization Steps

The construction of the core phthalazine structure often involves sequential reactions, beginning with the formation of an intermediate that undergoes subsequent cyclization and derivatization. A common strategy involves the use of hydrazide intermediates, which are pivotal for further molecular elaboration.

For instance, a hydrazide can be prepared through the hydrazinolysis of a corresponding ester. This hydrazide then serves as a versatile precursor for a variety of transformations. One key method is the azide (B81097) coupling strategy, a well-regarded technique in peptide synthesis known for minimizing racemization. In this process, the hydrazide is converted into a reactive azide intermediate in situ using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures. This azide is then reacted with various nucleophiles, such as amino acid esters or amines, to yield a diverse range of amide derivatives and dipeptides without the need for isolating the often-unstable azide intermediate frontiersin.orgresearchgate.netresearchgate.net.

Another derivatization pathway begins with the chlorination of a phthalazinone intermediate. Using reagents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), the ketone group can be converted into a chloro group, yielding a 1-chlorophthalazine (B19308) derivative rsc.orgsemanticscholar.org. This chlorinated intermediate is highly reactive and serves as an excellent electrophile for substitution reactions with various nucleophiles, including amines, phenols, and piperazine (B1678402) derivatives, allowing for the introduction of a wide array of functional groups at this position semanticscholar.orgtandfonline.commanavchem.com.

Furthermore, cyclization can be achieved by reacting intermediates like o-substituted benzoic acid derivatives with hydrazine hydrate to form the foundational phthalazinone ring system semanticscholar.orgresearchgate.net. The resulting structure can then be subjected to further reactions, such as condensation with carbonyl compounds, to build more complex fused heterocyclic systems frontiersin.org. For example, the reaction of a hydrazide with a 1,3-dicarbonyl compound can lead to the formation of fused pyrazole (B372694) rings wikipedia.org.

These multi-step sequences, characterized by initial cyclization followed by carefully planned derivatization, provide a robust platform for creating a library of structurally diverse phthalazine ketone derivatives.

Contemporary and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of phthalazine ketone synthesis, this has led to the rise of one-pot multicomponent reactions and the application of novel catalytic systems that are both effective and environmentally friendly.

One-pot multicomponent reactions (MCRs) have become a cornerstone for the efficient synthesis of complex molecules like phthalazine ketone derivatives from simple and readily available starting materials. These reactions, where three or more reactants are combined in a single reaction vessel, offer significant advantages, including reduced reaction times, lower costs, and minimized waste generation.

A prevalent MCR for synthesizing pyrazolo[1,2-b]phthalazine derivatives involves the condensation of phthalhydrazide (B32825), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) nih.gov. This transformation can also be performed as a four-component reaction starting from phthalic anhydride and hydrazine hydrate, which generate phthalhydrazide in situ. These reactions proceed through a domino sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization/dehydration to afford the final product in high yields. The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the aldehyde component nih.gov.

The conditions for these MCRs are often mild, with many procedures being carried out under solvent-free conditions or in green solvents like ethanol or water, further enhancing their environmental credentials. The efficiency of these reactions is often improved by the use of a catalyst, as detailed in the following sections.

Table 1: Examples of One-Pot Multicomponent Synthesis of Phthalazine Derivatives

| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phthalhydrazide, Aldehyde, Malononitrile | TBBDA | Solvent-free | 80–100 °C | Good to Excellent | |

| Phthalimide, Hydrazine Hydrate, Aldehyde, Malononitrile | Proline | Ethanol/Water | 80 °C | High | |

| Phthalhydrazide, Aldehyde, Malononitrile | K₂HPO₄·3H₂O | Ethanol/Water | Reflux | Good to Excellent | |

| Phthalhydrazide, Aldehyde, Malononitrile | Piperidine | Ethanol | Reflux | 82 | nih.gov |

The development of novel catalysts has been instrumental in advancing the synthesis of phthalazine ketone derivatives, leading to higher yields, shorter reaction times, and milder reaction conditions.

Metal nanoparticles have emerged as highly efficient catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. In the synthesis of phthalazine derivatives, copper-based nanoparticles have demonstrated significant catalytic activity. For instance, copper oxide (CuO) nanoparticles, synthesized from natural sources, have been effectively used as a heterogeneous catalyst for the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. These nanocatalysts offer advantages such as high yields, simple product separation, and catalyst recyclability.

While the prompt specifically mentions Tellurium-Copper Nanoparticles (Tel-Cu-NPs), the available literature more broadly supports the use of various copper nanoparticles in this context. The general mechanism involves the activation of reactants on the nanoparticle surface, facilitating the key bond-forming steps. Other metal-based nanocatalysts, including magnetic nanoparticles like Fe₃O₄, have also been employed to facilitate catalyst recovery and reuse.

Table 2: Metal Nanocatalyst Applications in Phthalazine Synthesis

| Catalyst | Reaction Type | Key Features | Yield (%) | Reference |

|---|---|---|---|---|

| CuO Nanoparticles | Three-component coupling | Recyclable, high catalytic activity | Outstanding | |

| Fe₃O₄@silica (B1680970) sulfuric acid | Three-component condensation | Magnetically separable, reusable | High | |

| CuI Nanoparticles | Four-component condensation | Solvent-free conditions | High |

Solid acid catalysts are a green alternative to traditional liquid acids, as they are often non-corrosive, reusable, and easily separated from the reaction mixture. Several types have been successfully applied to the synthesis of phthalazine ketone derivatives.

Silica Sulfuric Acid (SSA) : SSA is a non-volatile, stable, and efficient heterogeneous acid catalyst. It has been widely used for the three-component condensation of phthalhydrazide, aldehydes, and 1,3-dicarbonyl compounds to produce 2H-indazolo[2,1-b]phthalazine-triones. The reactions are often performed under solvent-free conditions, providing good to excellent yields in short reaction times. SSA can also be supported on magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) to combine its strong acidic nature with the ease of magnetic separation and recyclability.

Dodecylphosphonic Acid (DPA) : DPA serves as another effective and reusable heterogeneous solid acid catalyst for the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones wikipedia.org. This protocol operates under solvent-free conditions and requires only a small catalyst loading to achieve high product yields wikipedia.org.

Wet Cyanuric Chloride : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is an inexpensive and commercially available organocatalyst. In the presence of moisture, it generates hydrochloric acid (HCl) in situ, acting as an efficient acid catalyst. "Wet" cyanuric chloride has been successfully used to catalyze various multicomponent reactions to synthesize heterocyclic compounds, such as 14-aryl-14H-dibenzo[a,j]xanthenes and 2,3-dihydroquinolin-4(1H)-ones, often under solvent-free conditions nih.gov. While its direct application for phthalazine ketone synthesis is not extensively documented in the reviewed literature, its established efficacy in promoting similar condensation and cyclization reactions suggests it is a viable and potent catalyst for this purpose as well nih.gov.

Table 3: Comparison of Solid Acid Catalysts in Heterocyclic Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Silica Sulfuric Acid (SSA) | Three-component condensation | Solvent-free | Reusable, efficient, non-corrosive | |

| Dodecylphosphonic Acid (DPA) | Three-component condensation | Solvent-free | Reusable, low catalyst loading | wikipedia.org |

| Wet Cyanuric Chloride (TCT) | Multicomponent condensation | Solvent-free | Inexpensive, in situ acid generation | nih.gov |

Ionic liquids (ILs) are considered green solvents and catalysts due to their low volatility, thermal stability, and recyclability. Their tunable nature allows for the design of ILs with specific catalytic properties. In the synthesis of phthalazine derivatives, basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM][OH]) have been employed as efficient catalysts. These ILs can effectively promote the one-pot, multicomponent condensation of phthalhydrazide, aldehydes, and malononitrile to yield 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in excellent yields and short reaction times nih.gov. The use of ILs often facilitates simple work-up procedures and allows for the recycling of the catalytic medium.

Table 4: Ionic Liquid-Catalyzed Synthesis of Phthalazines

| Ionic Liquid | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [BMIM][OH] | Phthalhydrazide, Aldehyde, Malononitrile | 60 °C | 86-97 | nih.gov |

| [BMIM][OH] | Diethyl malonate, Aldehyde, Hydrazine hydrate, Phthalic anhydride | Not specified | High |

Mechanochemical Synthesis under Solvent-Free Conditions (Grindstone Chemistry)

Mechanochemical synthesis, often referred to as grindstone chemistry, represents a significant advancement in green chemistry. chowgules.ac.inrsc.org This solvent-free approach involves the use of mechanical force, typically by grinding reactants together in a mortar and pestle, to initiate chemical reactions. chowgules.ac.in This technique offers numerous advantages, including the elimination of bulk solvents, reduced waste, lower energy consumption, and often faster reaction times compared to conventional solution-based methods. chowgules.ac.inrsc.org

The high concentration of reactants under these neat or solvent-less conditions can lead to different reactivity and selectivity compared to solution-phase reactions. chowgules.ac.in While specific examples detailing the grindstone synthesis of this compound are not extensively documented in the reviewed literature, the principles of this methodology have been successfully applied to a wide array of other heterocyclic compounds. For instance, grindstone chemistry has been effectively used for the synthesis of N-acylhydrazones, thioureas, and octahydroquinazolinones, often without the need for a catalyst. rsc.orgresearchgate.netbeilstein-journals.org The reaction of aldehydes with 1,3-dicarbonyl compounds and phthalhydrazide under solvent-free conditions using a solid acid catalyst is another example of a green protocol for creating fused phthalazine systems. longdom.orglongdom.org These examples underscore the potential of applying grindstone chemistry as a sustainable and efficient method for the synthesis of phthalazine ketone derivatives.

Advanced Functionalization and Derivatization Approaches

The phthalazinone core is a versatile scaffold amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation and O-Alkylation Selectivity Studies

The alkylation of the phthalazinone ring system, which possesses both nitrogen and oxygen atoms capable of acting as nucleophiles, is a key step in its derivatization. Studies show that the alkylation of 4-benzyl-2H-phthalazin-1-one (a model phthalazine ketone derivative) with electrophiles like ethyl chloroacetate (B1199739) or ethyl acrylate (B77674) proceeds with high chemoselectivity. nih.govnih.govrsc.orgresearchgate.net The reaction occurs preferentially at the nitrogen atom, yielding the N-alkylated product rather than the O-alkylated isomer. nih.gov

This N-regioselectivity can be explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom in the phthalazinone system is considered a stronger nucleophile than the oxygen atom, leading to a more favorable interaction with the electrophile's LUMO. nih.gov This selective N-alkylation is a crucial initial step for building more complex molecules. For example, the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate in a mixture of Acetone/DMF using anhydrous K₂CO₃ as a base exclusively affords the N-substituted product, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297). nih.gov

| Starting Material | Alkylating Agent | Base/Solvent | Product | Selectivity | Ref |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | K₂CO₃ / Acetone:DMF | (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | N-Alkylation | nih.gov |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl acrylate | K₂CO₃ | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | N-Alkylation | nih.govrsc.org |

Acylation and Amidation Reactions

Acylation and amidation are fundamental reactions for extending the molecular framework of phthalazine ketone derivatives. The benzoylation of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with benzoyl chloride demonstrates a typical acylation reaction. fayoum.edu.eg More advanced amidation reactions are often achieved via an azide coupling methodology, which is discussed in section 2.3.4. This method allows for the formation of amide (peptide) bonds by coupling an azide intermediate with various amines or amino acid esters. nih.govnih.gov This is a widely used strategy in peptide synthesis due to its effectiveness in minimizing racemization. nih.gov

Hydrazinolysis of Ester Intermediates

The conversion of ester intermediates to their corresponding hydrazides is a critical step for further derivatization, particularly for peptide synthesis via azide coupling. nih.gov This reaction, known as hydrazinolysis, is typically carried out by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol. nih.govnih.govrsc.org For instance, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate is converted to 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide in high yield (90%) after refluxing with hydrazine hydrate for six hours. nih.gov This resulting acetohydrazide serves as a key precursor for synthesizing a variety of novel phthalazinone derivatives. nih.govfayoum.edu.eg Similarly, ester derivatives of dipeptides can undergo hydrazinolysis to produce the corresponding hydrazide, enabling the synthesis of longer peptide chains. nih.govnih.gov

| Ester Intermediate | Reagent | Conditions | Product | Yield | Ref |

| (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate | Hydrazine hydrate | Ethanol, reflux, 6h | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | 90% | nih.gov |

| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | Hydrazine hydrate | - | 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide | - | nih.govrsc.org |

| Methyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetyl) glycinate | Hydrazine hydrate | Ethanol, reflux | 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxo ethyl) acetamide | - | nih.gov |

Azide Coupling Methodologies for Peptide Linkage

The azide coupling method is a well-established and reliable technique for forming peptide bonds in the synthesis of phthalazine-peptide conjugates. nih.govnih.gov This method is favored as it reduces the risk of racemization during the coupling step. nih.gov The process begins with the conversion of a hydrazide derivative into a reactive acyl azide intermediate. This is achieved by treating the hydrazide with a cold solution of sodium nitrite in an acidic medium (e.g., acetic acid and hydrochloric acid) at low temperatures (-5 °C to 0 °C). nih.govrsc.org

The in situ generated azide is then extracted and reacted with the amino group of an amino acid ester or another amine, often in the presence of a base like triethylamine, to yield the desired dipeptide or amide derivative. nih.govnih.gov This methodology has been successfully used to couple various amino acid methyl esters, such as glycine (B1666218), β-alanine, methionine, and valine, to the phthalazinone scaffold. nih.gov

General Steps for Azide Coupling:

Azide Formation: The starting hydrazide is dissolved in an acidic solution (e.g., acetic acid/HCl) and cooled to -5 °C. nih.gov

A cold aqueous solution of sodium nitrite is added portion-wise to the hydrazide solution. nih.gov

The mixture is stirred at low temperature for approximately 30 minutes to form the acyl azide. nih.gov

Coupling: The azide intermediate is extracted and added to a solution of the desired amine or amino acid ester hydrochloride with a base (e.g., triethylamine). nih.gov

The reaction proceeds to form the new peptide linkage. nih.govnih.gov

Condensation with Active Methylene Compounds and Carbonyl Moieties

Phthalazine hydrazide derivatives can undergo condensation reactions with various carbonyl compounds and compounds containing active methylene groups to generate new heterocyclic systems. nih.govfayoum.edu.eg These reactions significantly expand the structural diversity of the phthalazinone library.

For example, the hydrazide derivative 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide can be condensed with active methylene compounds like malononitrile, ethyl cyanoacetate, and acetylacetone (B45752) in refluxing ethanol. nih.govfayoum.edu.eg Similarly, condensation with ketones such as cyclohexanone (B45756) and 2-furyl methyl ketone yields the corresponding hydrazones. nih.gov The condensation of phthalhydrazide with aldehydes and active methylene compounds like malononitrile or ethyl cyanoacetate is a common strategy for synthesizing 1H-pyrazolo[1,2-b]phthalazin-5,10-dione derivatives. longdom.orglongdom.org

| Phthalazine Derivative | Reactant | Conditions | Product Type | Ref |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Malononitrile | Ethanol, reflux | Pyrazolone (B3327878) derivative | nih.gov |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Ethyl cyanoacetate | Ethanol, reflux | Pyrazolone derivative | nih.gov |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Acetylacetone | Ethanol, reflux | Pyrazolone derivative | nih.govfayoum.edu.eg |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide | Cyclohexanone | Ethanol, reflux | Hydrazone | nih.gov |

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide | Various aldehydes | Ethanol, reflux | Hydrazone derivatives | nih.gov |

| Phthalhydrazide | Aldehydes, Malononitrile | p-Toluene sulphonic acid, Ionic liquid, 100°C | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione | longdom.orglongdom.org |

Introduction of Diverse Heterocyclic Substituents

The phthalazine ketone scaffold serves as a versatile platform for the introduction of various heterocyclic moieties. These modifications are pursued to explore new chemical space and to synthesize novel compounds. The introduction of these substituents is typically achieved through the strategic functionalization of the phthalazine core, followed by cyclization or condensation reactions.

Key precursors in these synthetic routes often include phthalazinone derivatives bearing reactive functional groups such as hydrazides. nih.govnih.gov For instance, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide is a frequently utilized intermediate. nih.gov This hydrazide can be converted into a reactive azide intermediate, which then couples with various nucleophiles, or it can be condensed directly with carbonyl compounds or active methylene groups to form new heterocyclic rings. nih.govnih.gov

Research Findings on Heterocyclic Substitution

Detailed studies have demonstrated the feasibility of attaching a range of heterocyclic systems to the phthalazine ketone core. The choice of synthetic method allows for controlled derivatization, leading to compounds with distinct structural features.

One prominent method involves the condensation of a phthalazinone acetohydrazide derivative with compounds containing active methylene groups or with ketones that already possess a heterocyclic ring. nih.gov Research by Al-Ghorbani et al. details the reaction of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide with reagents like malononitrile and 2-furyl methyl ketone. The reaction with malononitrile results in the formation of a pyrazole ring, yielding a derivative with a 3,5-diamino-1H-pyrazol-1-yl substituent. nih.gov Similarly, condensation with 2-furyl methyl ketone introduces a furan-containing hydrazone. nih.gov

The following table summarizes the synthesis of phthalazinone derivatives with newly introduced heterocyclic substituents starting from a common hydrazide precursor.

Table 1: Synthesis of Heterocyclic Derivatives from a Phthalazinone Hydrazide Precursor

| Phthalazine Precursor | Reagent | Resulting Heterocyclic Substituent | Reference |

|---|---|---|---|

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | Malononitrile | 2-(3,5-diamino-1H-pyrazol-1-yl) | nih.gov |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | 2-Furyl methyl ketone | 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl) | nih.gov |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | Cyclohexanone | 2-(2-cyclohexylidenehydrazinyl) | nih.gov |

Another effective strategy for creating complex heterocyclic systems is through multi-component reactions. longdom.orgresearchgate.net These methods allow for the one-pot synthesis of fused ring systems, which are of significant interest in chemical synthesis. researchgate.net For example, a three-component reaction involving phthalhydrazide, an aromatic aldehyde, and a 1,3-dicarbonyl compound can produce 2H-indazolo[1,2-b]phthalazine-triones under solvent-free conditions using a solid acid catalyst. longdom.org A four-component reaction of phthalimide, hydrazine, malononitrile (or ethyl cyanoacetate), and an aromatic aldehyde has also been reported to yield 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net

The table below outlines examples of multi-component reactions used to generate fused heterocyclic phthalazine structures.

Table 2: Multi-Component Reactions for Fused Phthalazine Systems

| Reaction Type | Components | Resulting Fused System | Reference |

|---|---|---|---|

| Three-component | Phthalhydrazide, Aromatic Aldehydes, 1,3-Dicarbonyl Compounds | 2H-Indazolo[1,2-b]phthalazine-triones | longdom.orgresearchgate.net |

Furthermore, existing phthalazinone structures can be used to build additional fused rings. The reaction of a benzoxazinone (B8607429) derivative, which serves as a precursor to the phthalazinone core, with thiocarbonohydrazide can lead to the formation of a fused tetrazino moiety, resulting in a 7-(4-isopropylphenyl)-2H- longdom.orgjocpr.comsciforum.netfayoum.edu.egtetrazino[6,1-a]phthalazin-3(4H)-thione. fayoum.edu.eg This demonstrates the utility of the phthalazinone nucleus as a foundational element for constructing more elaborate, fused heterocyclic derivatives. longdom.org

Elucidation of Reaction Mechanisms and Chemical Transformations of Phthalazine Ketone Derivatives

Mechanistic Pathways of Phthalazine (B143731) Ring Formation and Expansion

The synthesis of the phthalazinone core, a primary type of phthalazine ketone derivative, is most commonly achieved through the condensation of hydrazine (B178648) or its derivatives with various precursors. longdom.orglongdom.org Key starting materials include phthalic anhydrides, 2-acylbenzoic acids, phthalides, and phthalimides. longdom.orglongdom.org

Common synthetic strategies include:

Reaction with Phthalic Anhydrides : The reaction of phthalic anhydrides with hydrazine hydrate (B1144303), often in the presence of acetic acid, is a foundational method for producing phthalazinone derivatives. longdom.org

Cyclization of 2-Acylbenzoic Acids : These acids react with hydrazines to form the phthalazinone ring. For example, 2-nitro-5-chlorophenylhydrazine can be cyclized with acyl benzoic acids to yield 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones. longdom.orglongdom.org

From Benzophenones : A novel approach involves the oxidation of benzophenones with chromium (VI) oxide, followed by cyclization with hydrazine hydrate to yield phthalazine derivatives. longdom.orglongdom.org

Condensation with cis-Quinacridone : In a specific pathway, an angular cis-quinacridone, formed from the intramolecular electrophilic cyclization of a bisanthranilate, condenses with hydrazine to yield a phthalazine derivative. researchgate.net

A particularly innovative method involves a cascade reaction initiated by visible light. This photoredox process combines a hydroamination reaction with a Smiles rearrangement, starting from ortho-alkynylsulfonohydrazone precursors, to provide efficient access to diversified benzhydrylphthalazine structures. nih.gov

Ring expansion of the phthalazine system has also been observed. In reactions of 1-substituted phthalazines with ynamines, one of the transformation patterns involves an addition-cyclization-ring expansion sequence, leading to the formation of benzodiazocine derivatives. longdom.org

Investigation of Post-Cyclization Reactivity and Transformation Mechanisms

Once the phthalazine ketone ring is formed, it can undergo a variety of chemical transformations, allowing for extensive functionalization.

Nucleophilic Displacement Reactions (e.g., Halogen Displacement)

The phthalazine ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrogen atoms in the ring facilitates attack by nucleophiles. rsc.org

A key intermediate for these reactions is a halo-substituted phthalazinone. For instance, chlorination of a phthalazinone derivative using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) yields a chlorophthalazine. nih.gov This chlorinated intermediate serves as a versatile precursor for introducing various functional groups.

Examples of nucleophilic displacement include:

The reaction of 1-chloro-4-methylphthalazine (B15039) with nucleophiles like thiophenol or thioglycolic acid to prepare 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines, respectively.

The displacement of a chlorine atom by secondary alicyclic amines has also been reported in the synthesis of imidazophthalazines. longdom.org

The mechanism generally proceeds via the SNAr pathway, where the rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen. rsc.org The major driving force for this reaction is the formation of a stable product, with the halide ion acting as a good leaving group. youtube.com

| Starting Material | Nucleophile | Product | Reference |

| 1-chloro-4-methylphthalazine | Thiophenol | 1-(Phenylthio)-4-methylphthalazine | |

| 1-chloro-4-methylphthalazine | Thioglycolic acid | 1-(Hydroxycarbonylmethylthio)-4-methylphthalazine | |

| Chlorophthalazine | NaBH4/Se | Phthalazine-1(2H)-selenone | nih.gov |

| Haloalkane | Hydroxide (B78521) ion | Primary Alcohol | youtube.com |

| Haloalkane | Ammonia | Primary Amine | youtube.com |

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Bromination, Nitrosation)

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. youtube.com However, the phthalazine ring system is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. youtube.comyoutube.com Consequently, electrophilic aromatic substitution reactions on the phthalazine ketone core are generally difficult to achieve and require harsh conditions, if they proceed at all. The literature reviewed does not provide specific examples of nitration, bromination, or nitrosation directly on the phthalazine ketone nucleus, underscoring the challenge posed by the ring's electronic nature.

Rearrangement Mechanisms (e.g., Smiles-type Rearrangement)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been utilized in phthalazine chemistry. wikipedia.orgnumberanalytics.com In this reaction, an aryl group migrates from one heteroatom to another within the same molecule. numberanalytics.com The process is typically facilitated by a strong base and requires the aromatic ring to be activated by an electron-withdrawing group, which is inherent to the phthalazine system. wikipedia.org

A notable application is a photoredox cascade process for synthesizing phthalazine derivatives, which combines a hydroamination reaction followed by a Smiles rearrangement. nih.gov This method has proven effective for creating structurally diverse benzhydrylphthalazines. nih.gov A radical version of the Smiles rearrangement has also been developed, expanding the scope of this transformation. wikipedia.org

The general mechanism involves the formation of a Meisenheimer-like intermediate, followed by the migration of the aryl group. numberanalytics.com A variation known as the Truce-Smiles rearrangement occurs with nucleophiles strong enough to react without requiring additional activation of the aromatic ring. wikipedia.org

| Rearrangement Type | Key Features | Application in Phthalazine Chemistry | Reference(s) |

| Classic Smiles Rearrangement | Intramolecular SNAr; requires base and activated arene. | Utilized in cascade reactions for phthalazine synthesis. | nih.govwikipedia.org |

| Truce-Smiles Rearrangement | Employs a very strong nucleophile (e.g., organolithium); arene does not require extra activation. | Aryl sulfone to sulfinic acid conversion. | wikipedia.org |

| Radical Smiles Rearrangement | Involves radical intermediates; often mediated by visible light. | Synthesis of a difluoro-substituted spirocyclic ORL-1 antagonist. | nih.govwikipedia.org |

Intramolecular Cyclization Processes

Phthalazine ketone derivatives can be functionalized with side chains that subsequently participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These processes are valuable for building molecular complexity.

Several examples highlight this reactivity:

A 1-hydrazino-4-methylphthalazine derivative can undergo cyclization with various reagents like acetic anhydride (B1165640), carbon disulfide, or nitrous acid to yield fused triazolo-, triazino-, and tetrazolophthalazine compounds.

In some syntheses, an acyclic intermediate is first formed, which then undergoes a subsequent ring-closure reaction. For instance, the reaction of a phthalazine acetohydrazide with ethyl benzoylacetate initially forms an acyclic intermediate that can be cyclized to a dihydropyrazolone ring upon further heating. fayoum.edu.eg

A [2+2+2] cyclization reaction has been observed at the C=N double bond of a phthalazine derivative when reacted with dimethyl acetylenedicarboxylate, demonstrating the reactivity of the imine functionality within the ring. researchgate.net

Brønsted acid-catalyzed intramolecular cyclization of diazoketones has been described as a metal-free method to synthesize related heterocyclic structures like 1,3-oxazinane-2,5-diones. frontiersin.org

Tautomerism Dynamics in Phthalazine Ketone Systems

Phthalazine ketone derivatives, specifically phthalazin-1(2H)-ones, can exist as different structural isomers called tautomers that are in dynamic equilibrium. nih.gov This phenomenon typically involves the migration of a proton accompanied by a shift in double bonds. chemaxon.comyoutube.com

For phthalazinones, the most common tautomerism is the amide-iminol (or lactam-lactim) equilibrium:

[Phthalazin-1(2H)-one (amide/lactam form)] ⇌ [1-Hydroxyphthalazine (iminol/lactim form)]

Computational studies using Density Functional Theory (DFT) have been employed to evaluate the relative stability of phthalazinone tautomers in both the gas phase and in solution. chemmethod.com These studies investigate how factors like solvent polarity influence the tautomeric equilibrium. For example, in all tautomers of phthalazinone rings, the net charges on the oxygen atoms were found to slightly increase when moving from the gas phase to more polar solvents. chemmethod.com

The rate of tautomerization is generally fast, especially in aqueous solutions where the proton transfer between heteroatoms is rapid. nih.gov This equilibrium is significant because the different tautomers possess distinct properties, including 3D shape and hydrogen bonding capabilities, which can affect their reactivity and interactions. nih.gov

In a related system, N-aminophthalimides are considered tautomeric pairs of phthalazine-1,4-diones, with the structural arrangement being associated with the interconversion of imine-enamine forms. mdpi.com The selective synthesis of either tautomer can sometimes be controlled by kinetic versus thermodynamic reaction conditions. mdpi.com

Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a double bond adjacent to a hydroxyl group). masterorganicchemistry.comlibretexts.org This equilibrium is catalyzed by either acid or base. youtube.com While the keto form is generally more stable and predominates, the enol tautomer is a crucial nucleophilic intermediate in various chemical reactions. masterorganicchemistry.com

The mechanism of keto-enol tautomerism can proceed through either a base-catalyzed or an acid-catalyzed pathway. In the base-catalyzed mechanism, a base removes an alpha-proton (a proton on the carbon adjacent to the carbonyl group) to form an enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol. libretexts.org In the acid-catalyzed pathway, the carbonyl oxygen is first protonated by an acid. A base then removes an alpha-proton, leading to the formation of the enol. libretexts.org

Several factors can influence the position of the keto-enol equilibrium:

Substitution: Increased substitution on the double bond of the enol form can enhance its stability. youtube.com

Conjugation/Resonance: If the C=C double bond of the enol is in conjugation with another functional group, such as an aromatic ring, the enol form is stabilized. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group of the enol and a nearby Lewis base can stabilize the enol tautomer. masterorganicchemistry.com

Aromaticity: If the enol form is part of an aromatic system, its stability is significantly increased. masterorganicchemistry.com

In the context of phthalazine ketone derivatives, the presence of an alpha-proton allows for the existence of keto-enol tautomerism. The equilibrium between the keto and enol forms is essential for understanding their reactivity, particularly in reactions where the enol or enolate acts as a nucleophile.

Azo-Hydrazo Tautomerism in Related Hydrazone Derivatives

Azo-hydrazone tautomerism is a type of prototropic tautomerism observed in compounds containing an azo (-N=N-) linkage adjacent to a carbon atom bearing a hydrogen atom. This equilibrium involves the migration of a proton, resulting in the interconversion between the azo and hydrazone forms. This phenomenon is particularly relevant to hydrazone derivatives of phthalazine ketones.

Research on heterocyclic disperse dyes has demonstrated the existence of an equilibrium between azo and hydrazone tautomers in solution. rsc.org The hydrazone form is often found to be the predominant tautomer under conventional conditions. rsc.org The stability of the hydrazone tautomer can be attributed to the formation of a stable six-membered intramolecular hydrogen-bonded ring involving the hydrazone proton. rsc.org The position of the azo-hydrazone equilibrium can be influenced by factors such as pH and metal-ion complexation. rsc.org For instance, pH-titration experiments have shown that the equilibrium can be shifted by varying the acidity or basicity of the solution. rsc.org

In the synthesis of novel phthalazine derivatives, hydrazone intermediates are often formed. For example, the condensation of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide with ketones results in the formation of the corresponding hydrazones. nih.gov Similarly, other studies have reported the synthesis of hydrazone derivatives of phthalazine through the reaction of acetohydrazide derivatives with various aldehydes. rsc.org The existence of azo-hydrazone tautomerism in these hydrazone derivatives can significantly impact their chemical properties and biological activities.

Tautomeric Equilibrium between Phthalazine-1,4-diones and N-Aminophthalimides

A significant tautomeric relationship exists between phthalazine-1,4-diones and N-aminophthalimides. mdpi.com These two classes of compounds can be considered tautomeric pairs, and their interconversion involves a ring-chain tautomerism. mdpi.com The synthesis of these compounds can be selectively controlled to favor either the kinetic or thermodynamic product.

N-aminophthalimides can be synthesized through a 5-exo cyclization reaction, which is kinetically favored. mdpi.comresearchgate.net On the other hand, the 6-endo cyclization leads to the formation of phthalazine-1,4-diones, which are the thermodynamically more stable products. mdpi.comresearchgate.net The selective synthesis of these tautomers can be achieved by carefully controlling the reaction conditions. mdpi.com

The structural divergence between N-aminophthalimides and phthalazine-1,4-diones can be probed using chemical methods such as the Vilsmeier amidination derivatization. mdpi.commatilda.sciencenih.gov Furthermore, the tautomeric interconversion from N-aminophthalimides to the more stable phthalazine-1,4-diones can be facilitated under acidic conditions, such as in the presence of acetic acid. mdpi.commatilda.sciencematilda.science This acid-mediated tautomerization highlights the dynamic equilibrium between these two structural isomers.

The following table summarizes the key aspects of the tautomeric relationship between N-aminophthalimides and phthalazine-1,4-diones:

| Feature | N-Aminophthalimides | Phthalazine-1,4-diones |

| Cyclization Type | 5-exo (Kinetic) mdpi.comresearchgate.net | 6-endo (Thermodynamic) mdpi.comresearchgate.net |

| Relative Stability | Less Stable | More Stable mdpi.com |

| Interconversion | Can be converted to phthalazine-1,4-diones under acidic conditions mdpi.commatilda.science | Generally the favored tautomer |

Advanced Spectroscopic and Structural Characterization of Phthalazine Ketone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular skeleton.

¹H-NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the case of phthalazine (B143731) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring system. For instance, in a study of 4-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide, the nine aromatic protons were observed as multiplets in the range of δ 7.18–8.43 ppm. nih.gov The NH protons of the phthalazinone ring and other functional groups are also readily identifiable, often appearing as broad singlets that can be confirmed by D₂O exchange. For example, the NH proton of a phthalazin-1(2H)-one derivative was identified as a singlet at δ 9.8 ppm. researchgate.net

The chemical shifts of protons are influenced by the presence of substituents on the phthalazine core. In one synthesized derivative, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide, characteristic signals were observed for the methylene (B1212753) protons of the benzyl (B1604629) group (CH₂ph) at δ 4.26 ppm and the N-CH₂CO group at δ 4.86 ppm. nih.gov The presence and position of these signals are critical for confirming the successful synthesis and substitution pattern of the derivative.

Table 1: Representative ¹H-NMR Data for Phthalazine Derivatives

| Compound/Fragment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.9–8.8 | Multiplet | Ar-H |

| NH (Phthalazinone) | 9.8 | Singlet | NH |

| CH₂ (Benzyl) | 4.32 | Singlet | CH₂Ph |

| NH₂ (Hydrazide) | 3.74–3.75 | Doublet | NH₂ |

Data compiled from representative phthalazine derivatives. nih.govresearchgate.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, often allowing for the resolution of individual carbon atoms. researchgate.net The carbonyl carbon of the ketone or amide group in phthalazinone derivatives is a particularly important diagnostic signal, typically appearing significantly downfield. For example, in 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxo ethyl)acetamide, three distinct carbonyl signals were observed at δ 168.38, 167.73, and 159.08 ppm. nih.gov

The aromatic carbons of the phthalazine ring system and any attached phenyl groups typically resonate in the region of δ 120-150 ppm. The specific chemical shifts can be influenced by the electronic effects of substituents. Aliphatic carbons, such as those in benzyl or alkyl side chains, appear in the upfield region of the spectrum. For instance, the methylene carbons of the aforementioned derivative were found at δ 53.98, 41.43, and 38.13 ppm, corresponding to the CH₂CO, CH₂NH, and CH₂ph groups, respectively. nih.gov

Table 2: Representative ¹³C-NMR Data for Phthalazine Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 159 - 172 |

| Aromatic (C-H, C-C) | 110 - 150 |

| Aliphatic (CH₂, CH₃) | 38 - 55 |

Data compiled from representative phthalazine derivatives. nih.govoregonstate.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

FT-IR spectra of phthalazine ketone derivatives are characterized by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1685 cm⁻¹. researchgate.netresearchgate.net This strong absorption band is a clear indicator of the ketone or amide functionality within the phthalazinone core.

Another important region of the spectrum is the N-H stretching vibration, which is observed for unsubstituted or monosubstituted phthalazinones. This band, or bands, are typically found in the range of 3100-3450 cm⁻¹ and can be broadened due to hydrogen bonding. researchgate.net For example, a phthalazin-1(2H)-one derivative showed multiple NH stretching bands at 3325, 3285, 3195, and 3132 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. ias.ac.in

Table 3: Key FT-IR Absorption Bands for Phthalazine Ketone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3450 | Medium, often broad |

| Aromatic C-H Stretch | > 3000 | Medium to weak |

| Carbonyl C=O Stretch | 1650 - 1685 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to strong |

Data compiled from various sources. researchgate.netresearchgate.netias.ac.in

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. nih.gov

In the mass spectrum of a phthalazine derivative, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. For example, the parent compound phthalazine has a molecular weight of approximately 130.15 g/mol . nist.gov The fragmentation pattern can reveal characteristic losses of small molecules or radicals, providing clues about the structure of the parent ion. For instance, the fragmentation of the phthalazinone ring may involve the loss of CO or N₂. The side chains attached to the phthalazine core will also undergo characteristic fragmentation, helping to identify their structure.

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Phthalazine and its derivatives contain conjugated π-systems, which give rise to characteristic absorption bands in the UV-Visible region. ias.ac.in The spectra are typically recorded in a suitable solvent, and the positions of the absorption maxima (λ_max) can be influenced by the solvent polarity.

The UV-Visible spectrum of the parent phthalazine molecule shows distinct absorption bands. nist.gov For substituted phthalazine ketone derivatives, the position and intensity of these bands can be shifted depending on the nature and position of the substituents. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. These shifts provide insights into the electronic structure of the molecule and the nature of the electronic transitions (e.g., π → π* or n → π*). In a study of condensed phthalazines, the UV-Visible spectra were recorded in the 200–600 nm range to investigate their electronic properties. ias.ac.in

X-ray Diffraction Crystallography for Solid-State Structural Determination

Auxiliary Characterization Techniques

To complement spectroscopic data and provide a more complete picture of the compound's identity and purity, several auxiliary characterization techniques are employed. These include elemental analysis, conductance measurements, and thermal gravimetric analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared to the calculated theoretical values based on the molecular formula. For 4-benzyl-1(2H)-phthalazinone (C₁₅H₁₂N₂O), the theoretical elemental composition is approximately 76.25% Carbon, 5.12% Hydrogen, and 11.86% Nitrogen.

While specific experimental elemental analysis data for 4-benzyl-1(2H)-phthalazinone is not explicitly detailed in the reviewed literature, studies on its derivatives provide expected ranges for such compounds. For example, various derivatives of 4-benzyl-2H-phthalazine show elemental analysis results that are in close agreement with their calculated values, typically within a ±0.4% deviation, which is a standard indicator of sample purity. nih.govsemanticscholar.org

Conductance

Molar conductivity measurements are utilized to ascertain the electrolytic nature of a compound in solution. This technique is particularly useful for identifying the presence of ionic species. For neutral organic molecules like 4-benzyl-1(2H)-phthalazinone, which are non-ionic in nature, the molar conductance values in a suitable solvent (such as DMF or DMSO) are expected to be very low. These low values would confirm the non-electrolytic character of the compound. Specific conductance data for Phthalazine Ketone Derivative 2 is not reported in the available scientific literature.

Thermal Gravimetric Analysis (TGA)

Computational Chemistry and Theoretical Modeling of Phthalazine Ketone Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like phthalazine (B143731) ketone derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density to predict molecular behavior, including energy levels and reactivity. researchgate.net For phthalazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the ground-state geometry and calculate various molecular properties. oaji.net These calculations are crucial for understanding how structural modifications influence the electronic and, consequently, the biological activity of these compounds. researchgate.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. ias.ac.innih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap suggests higher stability. nih.gov In the context of phthalazine derivatives, a smaller energy gap can correlate with enhanced biological activity, as the molecule is more prone to interact with biological targets. nih.govhkhlr.de Theoretical calculations allow for the precise determination of HOMO and LUMO energies, providing insights into the charge transfer interactions within the molecule. oaji.net

Table 1: Example of Calculated Frontier Orbital Energies and Energy Gap for a Phthalazine Ketone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential Surface (MEPS) Studies

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEPS map illustrates regions of positive and negative electrostatic potential on the electron density surface. dtic.mil

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In phthalazine derivatives, these regions are typically located around nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. nih.govdtic.mil

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms. dtic.mil

MEPS analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. dtic.mil By identifying the electron-rich and electron-poor regions, MEPS provides a guide to how a phthalazine ketone derivative might interact with a biological receptor. nih.govresearchgate.net

Prediction of Chemical Reactivity and Kinetic Stability

The chemical reactivity and kinetic stability of phthalazine ketone derivatives can be predicted using several quantum chemical parameters derived from DFT calculations. nih.gov The HOMO-LUMO energy gap is a primary indicator: a smaller gap suggests higher reactivity and lower stability. nih.gov

Other global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters, calculated from HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of different derivatives and for understanding their interaction mechanisms. nih.gov

Table 2: Example of Calculated Global Reactivity Descriptors for a Phthalazine Ketone Derivative

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Hardness (η) | 2.05 |

| Softness (S) | 0.488 |

| Electronegativity (χ) | 4.20 |

| Electrophilicity Index (ω) | 4.30 |

Thermodynamical Studies (e.g., Bond Dissociation Energies, Proton Abstraction Energies)

Thermodynamical studies, also performed using DFT, can elucidate the stability of phthalazine ketone derivatives and their potential reaction pathways. Calculations of properties like bond dissociation energies (BDEs) and proton abstraction energies help in understanding the antioxidant potential of these compounds. For instance, a lower BDE for a specific bond might indicate that the molecule can act as a radical scavenger. Similarly, proton abstraction energies can provide insights into the acidity of certain protons and the molecule's behavior in different physiological environments. These calculations are essential for designing derivatives with desired stability and reactivity profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or a protein. ekb.egekb.eg This method is instrumental in drug discovery for elucidating the binding mode of a potential drug molecule and for estimating its binding affinity. nih.govnih.gov

For phthalazine ketone derivatives, molecular docking studies are often performed to understand their interaction with specific biological targets, such as kinases (e.g., VEGFR2) or microbial enzymes. ekb.egacs.orgrsc.org The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a protein data bank) and the phthalazine derivative (optimized using quantum chemical methods).

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations are explored to find the most stable binding pose. acs.org

Analysis of Results: The results are analyzed to determine the binding energy, which indicates the strength of the interaction, and to identify the specific amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.govrsc.org

A lower binding energy suggests a more stable complex and potentially higher inhibitory activity. nih.govrsc.org These simulations provide a rational basis for the observed biological activity and guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Table 3: Example of Molecular Docking Results for a Phthalazine Ketone Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -10.66 |

| Interacting Residues | ASP1046, CYS919, GLU885 |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation (binding mode) of a ligand when it binds to a target protein. This method also estimates the strength of the interaction, commonly expressed as a binding affinity or docking score. For phthalazine ketone derivatives, docking studies have been crucial in elucidating how they fit into the active sites of various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.orgnih.gov

Researchers have successfully used docking simulations to explore the binding orientations of newly designed phthalazine derivatives within the VEGFR-2 active site. rsc.org For instance, studies have shown that the 4-(4-chlorophenyl)phthalazine moiety often occupies a critical hydrophobic pocket in the enzyme. nih.gov The binding affinity is calculated using scoring functions that account for various energetic contributions. A lower binding energy value (typically in kcal/mol) indicates a more stable and potent ligand-protein complex. For example, a novel phthalazine derivative, compound 12b, was docked into the VEGFR-2 binding site, showing a favorable binding energy of -10.66 kcal/mol. nih.govrsc.org Similarly, other derivatives like compound 2g and 4a have shown strong binding affinities with scores of -98.84 kcal/mol and -95.86 kcal/mol, respectively, correlating well with their observed biological activities. nih.gov

Table 1: Predicted Binding Affinities of Phthalazine Ketone Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Phthalazinedione derivative (keto form) | Cyclooxygenase-2 (COX-2) | -130.726 (MolDock Score) | researchgate.net |

| Compound 2g | VEGFR-2 (PDB: 4ASD) | -98.84 | nih.gov |

| Compound 4a | VEGFR-2 (PDB: 4ASD) | -95.86 | nih.gov |

| Compound 12b | VEGFR-2 | -10.66 | nih.govrsc.org |

| Compound 12d | EGFR | -18.4 | nih.gov |

Identification of Key Interacting Amino Acid Residues in Protein Pockets

A significant advantage of computational modeling is its ability to identify the specific amino acid residues within a protein's binding pocket that are crucial for ligand interaction. This information is vital for understanding the mechanism of action and for designing derivatives with improved binding.

Docking studies on phthalazine ketone derivatives targeting VEGFR-2 have consistently identified key residues. The hinge region of the kinase, particularly the amino acid Cysteine 919 (Cys919), is a frequent interaction point, often forming hydrogen bonds with the phthalazine core. nih.govnih.gov Other important residues in the VEGFR-2 pocket include Glutamic acid 883 (Glu883) and Aspartic acid 1044 (Asp1044), which also participate in hydrogen bonding. nih.gov Hydrophobic interactions are also critical for stabilizing the complex, with residues such as Valine 848 (Val848), Leucine 840 (Leu840), Leucine 1035 (Leu1035), and Phenylalanine 918 (Phe918) forming a hydrophobic groove that accommodates parts of the phthalazine ligand. nih.gov Similarly, for derivatives targeting the Epidermal Growth Factor Receptor (EGFR), key interactions have been identified with residues like Methionine 769 (Met 769) and Lysine 721 (Lys 721). nih.gov

Table 2: Key Amino Acid Interactions for Phthalazine Derivatives

| Compound | Target Protein | Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Compound 12b | VEGFR-2 | Cys919, Lys838 (arene-arene) | nih.gov |

| Compound 2g | VEGFR-2 (PDB: 4ASD) | Cys919, Val916, Glu883, Asp1044, Ile892 | nih.gov |

| Compound 4a | VEGFR-2 (PDB: 4ASD) | Cys919, Glu883, Asp1044 | nih.gov |

| Compound 12d | EGFR | Met769, Lys721, Ala719, Leu694 | nih.gov |

Analysis of Hydrogen Bonding and Non-Covalent Interactions (e.g., Halogen Bonding)

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Computational models provide detailed analyses of these forces, including hydrogen bonds, hydrophobic interactions, and halogen bonds.

Hydrogen bonds are particularly critical for the specificity and affinity of phthalazine ketone derivatives. For example, compound 2g was predicted to form six hydrogen bonds with residues Cys919, Val916, Glu883, Asp1044, and Ile892 in the VEGFR-2 active site, with specific bond lengths measured in angstroms (e.g., 2.28 Å with Cys919). nih.gov The hydrazide functional group, often incorporated into phthalazine derivatives, is a key H-bond donor/acceptor that can form robust interactions with protein targets. nih.govnih.gov

Many potent phthalazine derivatives are substituted with halogen atoms, such as chlorine. nih.govekb.eg While not explicitly detailed in all studies, the presence of these halogens introduces the possibility of halogen bonding—a directional, non-covalent interaction between a halogen atom and a Lewis base (like a carbonyl oxygen or a nitrogen atom in the protein backbone). This type of interaction can significantly contribute to binding affinity and selectivity. Furthermore, arene-arene or π-π stacking interactions between the aromatic rings of the phthalazine scaffold and aromatic amino acid residues like Phenylalanine are also observed. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the predicted ligand-protein complex and to analyze the conformational changes that may occur upon binding.

For highly active phthalazine derivatives, MD simulations have been performed for periods up to 50 nanoseconds to validate the stability of their interaction with targets like VEGFR-2. nih.gov A key metric monitored during these simulations is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its predicted pose and that the protein-ligand complex is stable. nih.gov MD simulations have also been employed to investigate the physical properties of polymers incorporating phthalazinone units, such as poly(phthalazinone ether sulfone ketone) (PPESK), by simulating their glass transition temperatures and mechanical properties. bit.edu.cnacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

In 2D-QSAR, the relationship is built using descriptors derived from the two-dimensional representation of the molecules. These models are particularly useful for predicting the activity of large sets of compounds efficiently. For a series of phthalazine metal complexes designed as anti-rheumatic agents, a QSAR model was developed that successfully predicted their anti-inflammatory activity. researchgate.net The robustness and predictive power of a QSAR model are assessed through statistical validation. A high regression correlation coefficient (R²) value indicates a strong correlation between the predicted and experimentally observed activities. The model for the phthalazine metal complexes, for example, showed a high regression correlation with an R² value of 0.95, demonstrating its excellent predictive capability. researchgate.net

QSAR models rely on calculating various physicochemical descriptors for each molecule and correlating them with biological activity. These descriptors can include constitutional parameters (e.g., molecular weight), electronic properties, and transport properties (e.g., LogP, a measure of lipophilicity). nih.gov For instance, the anti-cancer activity of some phthalazine derivatives has been linked to descriptors that fall within the parameters of Lipinski's Rule of Five, which helps predict if a compound has drug-like properties for oral administration. nih.gov These rules consider factors like molecular weight (< 500), LogP (not more than 5), and the number of hydrogen bond donors and acceptors (no more than 5 and 10, respectively). nih.gov By identifying which descriptors are most influential, QSAR provides a rationale for modifying a lead compound to enhance its biological effects. nih.gov

Compound Name Reference Table

Mechanistic Basis of Biological Activities of Phthalazine Ketone Derivatives

Enzyme Inhibition and Modulation Mechanisms

Phthalazine-based compounds have been identified as potent inhibitors of a diverse range of enzymes, including those involved in inflammation, pigmentation, angiogenesis, DNA repair, signal transduction, and diabetic complications. sci-hub.seosf.io

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923), which are lipid mediators involved in both physiological "housekeeping" functions (primarily COX-1) and pathological inflammatory responses (primarily COX-2). nih.gov The inhibition of COX-2 is a key strategy for anti-inflammatory therapies. Phthalazine (B143731) derivatives have been identified as inhibitors of COX-2. osf.io The mechanism involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins that mediate inflammation, pain, and fever. nih.gov This selective inhibition of the COX-2 isoenzyme is a sought-after characteristic for anti-inflammatory agents.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Its inhibition is of significant interest in dermatology and food science. Phthalic acid, a related dicarboxylic acid, has been shown to inhibit tyrosinase through a mixed-type inhibition mechanism, with a reported inhibition constant (K_i) of 65.84 ± 1.10 mM. nih.gov This type of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov

The kinetic behavior of tyrosinase inhibitors can be competitive, non-competitive, uncompetitive, or mixed. nih.govmdpi.com For instance, competitive inhibitors bind to the active site of the enzyme, preventing substrate binding, while non-competitive inhibitors bind to a different site, altering the enzyme's conformation. nih.gov Docking simulations suggest that inhibitors like phthalic acid can interact directly with residues near the tyrosinase active site. nih.gov The inhibitory activity often stems from the ability of the compound's functional groups, such as hydroxyl groups, to chelate the copper ions within the enzyme's active site, thereby blocking its catalytic function. nih.gov

Interactive Table: Kinetic Behavior of Tyrosinase Inhibitors

| Inhibitor Type | Binding Site | Effect on Enzyme |

|---|---|---|

| Competitive | Active Site | Prevents substrate binding |

| Non-competitive | Allosteric Site | Alters enzyme conformation |

| Uncompetitive | Enzyme-Substrate Complex | Binds only after substrate binds |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govbpsbioscience.com Phthalazine derivatives have emerged as potent inhibitors of VEGFR-2. nih.govnih.govresearchgate.net

The mechanism of inhibition often involves the phthalazine core acting as a scaffold that positions various substituents to interact with the ATP-binding pocket of the VEGFR-2 kinase domain. Molecular modeling studies show that these derivatives can act as type II inhibitors, binding to and stabilizing the inactive conformation of the kinase. nih.gov Key interactions frequently include the formation of hydrogen bonds with specific amino acid residues, such as Cys919, at the gatekeeper region of the active site. nih.gov This binding prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.govrsc.org Several phthalazine derivatives have demonstrated significant VEGFR-2 inhibitory activity with low IC₅₀ values. nih.govrsc.orgrsc.orgnih.gov

Interactive Table: VEGFR-2 Inhibition by Phthalazine Derivatives

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 12d | 21.4 | nih.gov |

| Compound 12c | 65.4 | nih.gov |

| Compound 11d | 79.6 | nih.gov |

| Compound 2g | 148 | nih.govrsc.org |

| Compound 4a | 196 | nih.govrsc.org |

| Compound 5b | 331 | nih.govrsc.org |

| Compound 3a | 375 | nih.govrsc.org |

| Compound 5a | 548 | nih.govrsc.org |

| Compound 3c | 892 | nih.govrsc.org |

| Compound 12b | 17,800 | rsc.orgnih.gov |

| Compound 13c | 19,800 | nih.gov |

| Compound 9c | 21,800 | nih.gov |

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair. researchgate.netyoutube.com In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. youtube.com The phthalazinone ring is a core structural feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib. researchgate.netnih.gov

The mechanism of PARP inhibition by phthalazinone derivatives involves competitive binding to the NAD+ binding site within the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. researchgate.netgoogle.com This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage. researchgate.net Some derivatives not only inhibit the catalytic activity of PARP but also "trap" the enzyme on the DNA, creating a cytotoxic PARP-DNA complex that further disrupts DNA replication and leads to cell death. researchgate.net For example, the derivative DiPT-4 has been shown to inhibit both PARP-1 and topoisomerase I (TOP1). researchgate.net Recently, new phthalazin-1(2H)-one derivatives like YCH1899 have been developed to overcome resistance to earlier PARP inhibitors. nih.gov

Interactive Table: PARP-1 Inhibition by Phthalazinone Derivatives

| Compound | IC₅₀ (nM) | Target Cell Line | Reference |

|---|---|---|---|